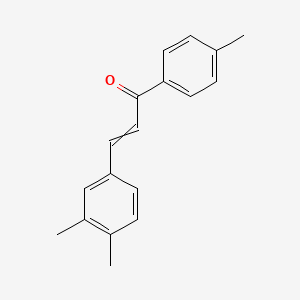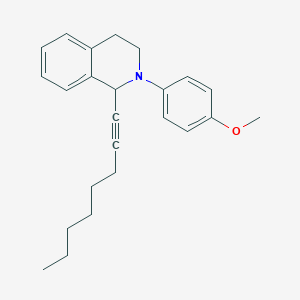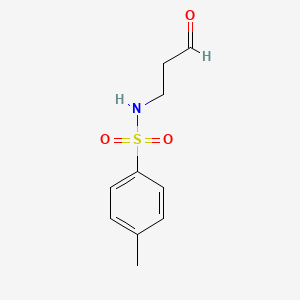![molecular formula C11H16O B14214538 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene CAS No. 832743-86-9](/img/structure/B14214538.png)
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene is a complex organic compound with a unique bicyclic structure. It contains a total of 28 atoms, including 16 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . This compound is characterized by its multiple bonds, including two double bonds, and its ether functionality . The bicyclic framework of this compound makes it an interesting subject for synthetic chemists and researchers in various fields.
Preparation Methods
The synthesis of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves several steps and specific reaction conditions. One common method involves the use of Diels-Alder reactions, metathesis, and Michael additions . These reactions are carefully controlled to achieve the desired regio- and stereo-selectivity. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah’s reagent . These reactions typically result in the formation of novel bicyclic ethers and other complex products. The compound’s multiple bonds and ether functionality make it reactive under specific conditions, allowing for a wide range of chemical transformations.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, its unique structure and reactivity make it a potential candidate for drug development and other therapeutic applications. Industrially, it can be used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets and pathways. The compound’s multiple bonds and ether functionality allow it to participate in various chemical reactions, leading to the formation of reactive intermediates and products. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene can be compared with other similar compounds, such as 9-oxabicyclo[3.3.1]non-2-en-6-one and other bicyclic ethers . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of multiple bonds and ether functionality in this compound sets it apart from other related compounds, making it a valuable subject for further research and development .
Properties
CAS No. |
832743-86-9 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3,5-dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h7,10H,2,4-6H2,1,3H3 |
InChI Key |
HRCIIBTUEPMJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCCC(C1=C)(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)



![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)




![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
